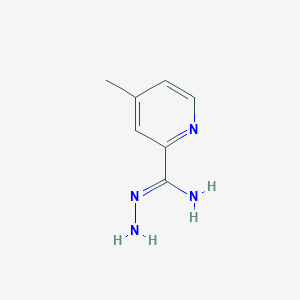
N'-amino-4-methylpyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-amino-4-methylpyridine-2-carboximidamide is an organic compound with the molecular formula C7H10N4 It is a derivative of picolinic acid and features a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N'-amino-4-methylpyridine-2-carboximidamide typically involves the reaction of 4-methylpicolinic acid with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Methylpicolinic acid+Hydrazine→this compound+Water
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N'-amino-4-methylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
N'-amino-4-methylpyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of N'-amino-4-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Picolinimidohydrazide: Lacks the methyl group at the 4-position.
Isonicotinimidohydrazide: Similar structure but with a different position of the nitrogen atom in the ring.
Nicotinimidohydrazide: Another derivative of nicotinic acid with similar properties.
Uniqueness: N'-amino-4-methylpyridine-2-carboximidamide is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
1007-14-3 |
|---|---|
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N'-amino-4-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H10N4/c1-5-2-3-10-6(4-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |
SMILES |
CC1=CC(=NC=C1)C(=NN)N |
SMILES canonique |
CC1=CC(=NC=C1)C(=NN)N |
Synonymes |
2-Pyridinecarboximidic acid, 4-methyl-, hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















